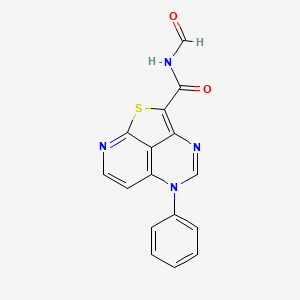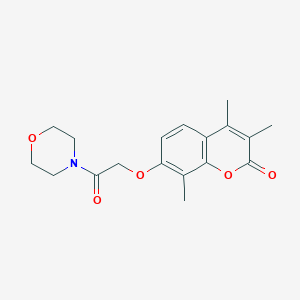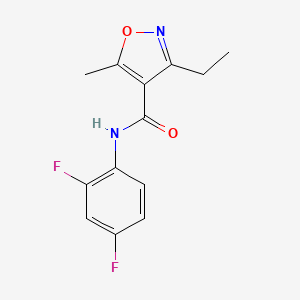![molecular formula C20H21N3O B5779739 N-[4-(diethylamino)phenyl]quinoline-2-carboxamide](/img/structure/B5779739.png)
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]quinoline-2-carboxamide typically involves the condensation of 4-(diethylamino)aniline with quinoline-2-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with the amine to form the carboxamide.
-
Step 1: Formation of Acid Chloride
- Reactants: Quinoline-2-carboxylic acid, POCl3 or SOCl2
- Conditions: Reflux in anhydrous conditions
- Product: Quinoline-2-carbonyl chloride
-
Step 2: Condensation with Amine
- Reactants: Quinoline-2-carbonyl chloride, 4-(diethylamino)aniline
- Conditions: Stirring at room temperature or slightly elevated temperature
- Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, reflux
Reduction: LiAlH4, NaBH4, anhydrous ether, room temperature
Substitution: Nucleophiles such as halides, thiols, or amines, solvents like dichloromethane (DCM) or dimethylformamide (DMF), room temperature to reflux
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antimalarial properties, showing efficacy against various strains of bacteria and parasites.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of dyes, catalysts, and materials with specific optical and electronic properties.
作用机制
The mechanism of action of N-[4-(diethylamino)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound interferes with the synthesis of bacterial DNA and proteins, leading to the inhibition of bacterial growth and replication.
Antimalarial Activity: It binds to heme in the malaria parasite, preventing its detoxification and leading to the accumulation of toxic heme, which kills the parasite.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide can be compared with other quinoline derivatives to highlight its uniqueness:
Chloroquine: A well-known antimalarial drug, but with different side chain modifications.
Amodiaquine: Another antimalarial with a similar quinoline core but different substituents, leading to variations in efficacy and toxicity.
Quinoline-2-carboxylic acid: The parent compound used in the synthesis of various quinoline derivatives, including this compound.
The unique diethylamino group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-[4-(diethylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-16(11-13-17)21-20(24)19-14-9-15-7-5-6-8-18(15)22-19/h5-14H,3-4H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXTYDBVMWVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)



![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)


![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)




